molecular formula C18H14N4O2 B2980069 2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone CAS No. 1203217-06-4

2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone

Cat. No.: B2980069
CAS No.: 1203217-06-4
M. Wt: 318.336
InChI Key: LKROIDMWMCTHLW-UHFFFAOYSA-N
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Description

2-(Benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone is a sophisticated synthetic compound designed for advanced pharmacological and medicinal chemistry research. This molecule is of significant interest due to its unique hybrid structure, which incorporates two privileged heterocyclic scaffolds: the benzo[d]isoxazole and the 2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazole. The benzo[d]isoxazole moiety is a recognized pharmacophore in central nervous system (CNS) drug discovery. Scientific studies have established that derivatives containing this core structure demonstrate potent anticonvulsant activity in validated animal models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests . The presence of this group suggests potential application for this compound in neuroscientific research, particularly in the development of novel therapeutic agents for neurological disorders. Furthermore, the fused benzimidazole-derived portion of the molecule is a structure frequently explored in oncology research. Similar molecular frameworks, specifically benzimidazole derivatives, have been rationally designed and synthesized as potent and selective inhibitors of kinases like FMS-like tyrosine kinase 3 (FLT3) and its drug-resistant mutants, which are critical targets in acute myeloid leukemia (AML) . This indicates the compound's utility in biochemical assay development and targeted cancer therapy research. The integration of these two distinct bioactive systems into a single entity via an ethanone linker makes this compound a valuable chemical probe for investigating polypharmacology and for use in high-throughput screening campaigns. Researchers can utilize it to explore new structure-activity relationships (SAR) and to identify novel mechanisms of action against a range of biological targets. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)-1-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O2/c23-17(11-14-12-5-1-4-8-16(12)24-20-14)22-10-9-21-15-7-3-2-6-13(15)19-18(21)22/h1-8H,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKROIDMWMCTHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=NC3=CC=CC=C3N21)C(=O)CC4=NOC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone (CAS Number: 1203217-06-4) is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H14N4O2C_{18}H_{14}N_{4}O_{2} with a molecular weight of 318.3 g/mol. The compound features a complex structure with multiple heterocyclic rings that contribute to its biological activity.

PropertyValue
Molecular FormulaC18H14N4O2
Molecular Weight318.3 g/mol
CAS Number1203217-06-4

Anticancer Properties

Recent studies have indicated that derivatives of the benzo[d]isoxazole scaffold exhibit significant anticancer activity. For instance, modifications to the isoxazole ring have been shown to enhance potency against various cancer cell lines. In one study, compounds derived from this scaffold demonstrated IC50 values in the low micromolar range against solid tumor cell lines, indicating strong cytotoxic effects .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Research shows that certain derivatives can inhibit the release of pro-inflammatory cytokines such as IL-6 and TNF-α in response to inflammatory stimuli. This suggests a potential role in treating inflammatory diseases .

Antimicrobial Activity

While the primary focus has been on anticancer and anti-inflammatory activities, some studies have reported limited antimicrobial effects against specific bacterial strains. The synthesized derivatives displayed varying degrees of activity, highlighting the need for further optimization to enhance their antimicrobial efficacy .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the isoxazole and benzimidazole rings have been systematically explored:

  • Isoxazole Modifications : Substituents on the isoxazole ring can significantly impact potency. For example, introducing electron-withdrawing groups has been shown to enhance activity against specific targets.
  • Benzimidazole Variations : Alterations in the benzimidazole moiety can also affect binding affinity and selectivity towards biological targets, such as TRPM2 channels, which are implicated in neuroprotection .

Case Study 1: EPAC Antagonism

A series of compounds based on the benzo[d]isoxazole scaffold were synthesized and evaluated for their ability to inhibit EPAC (Exchange Protein directly Activated by cAMP). One compound exhibited an IC50 value of approximately 2.7 µM, indicating promising potential as a therapeutic agent targeting EPAC pathways .

Case Study 2: In Vivo Efficacy

In vivo studies using animal models have shown that selected derivatives can effectively reduce tumor growth in xenograft models, reinforcing their potential as anti-cancer agents. Further pharmacokinetic studies revealed favorable absorption and distribution profiles .

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Analogues

Compound Name / ID Core Structure Key Substituents/Modifications Reference
Target Compound Benzoisoxazole + dihydrobenzimidazoimidazole Ethanone bridge -
(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)(4-(4-methylpiperazin-1-yl)pyridin-2-yl)methanone Dihydrobenzimidazoimidazole + pyridinyl-piperazine Methanone bridge; pyridinyl-piperazine substituent
VU573 Benzoimidazolone + phenoxypropanol Phenoxypropanol side chain; Kir1.1/GIRK channel inhibition (IC₅₀: 1.9 μM)
4b (Antiviral Compound) Benzoimidazole + furan/phenyl 2-Methyl-5-nitro group; furan/phenyl substituents; anti-HBV activity
2-(4-Phenyl-2,3-dihydro-1H-benzo[d]pyrrolo[1,2-a]imidazol-1-yl)-N,N-diisopropylamine Dihydrobenzopyrroloimidazole + diisopropylamine Phenyl group; diisopropylamine substituent; Rhodium-catalyzed synthesis (91% yield, 97% ee)

Key Observations :

  • The target compound’s ethanone bridge distinguishes it from methanone-linked analogues (e.g., ), which may alter pharmacokinetic properties like solubility.
  • Unlike VU573 , the absence of a phenoxypropanol side chain suggests divergent biological targets.

Key Observations :

  • The target compound likely requires coupling between benzoisoxazole and benzimidazoimidazole precursors, analogous to methods in .

Table 3: Reported Bioactivities of Structural Analogues

Compound Biological Target/Activity Key Data Reference
VU573 Kir1.1/GIRK channel inhibition IC₅₀: 1.9 μM (GIRK)
4b Anti-HBV activity EC₅₀: 17 μM (specific data missing)
Risperidone Derivatives Dopamine/serotonin receptor antagonism (antipsychotic) Structural motif: benzoisoxazole
Compound 8 (Thione Derivative) Not explicitly bioactive; structural focus Confirmed by X-ray crystallography

Key Observations :

  • The absence of ionizable groups (e.g., phenoxypropanol in VU573 ) may limit the target’s utility in ion channel modulation.

Physicochemical Properties

Table 4: Physicochemical Data for Analogues

Compound Melting Point (°C) Molecular Weight Purity/Spectral Data Reference
Target Compound Not reported ~349.4 (C₁₉H₁₅N₃O₂) Smiles: O=C(Cn1c2ccccc2n3c1nc1ccccc13)c4noc5ccccc45 -
Rhodium-Catalyzed Compound 144–146 234.12 [α]D²⁵ +64.55°; HRMS: 234.1160
Benzoisoxazole-3-carboxylic Acid (QA-6294) Not reported 163.15 Purity: 96%; LCMS: m/z=163 [M+H]
Thione Derivative (8) Not reported 222.30 IR: 3450 cm⁻¹ (NH); ¹³C NMR: δ 12.5 (CH₃)

Key Observations :

  • Spectral data gaps (e.g., melting point, NMR) highlight the need for further characterization.

Q & A

Q. What synthetic methodologies are recommended for synthesizing 2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone?

The compound’s fused heterocyclic structure necessitates multi-step synthesis. Key approaches include:

  • Friedel-Crafts acylation under solvent-free conditions using Eaton’s reagent (P₂O₅/MeSO₃H) for constructing fused benzimidazole scaffolds .
  • Cyclocondensation reactions involving substituted benzimidazoles and isoxazole derivatives, leveraging microwave-assisted protocols to enhance reaction efficiency .
  • Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the target compound from byproducts .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

  • HPLC-UV/Vis : Quantify purity (>95%) using C18 columns with acetonitrile/water mobile phases (retention time ~12–15 min) .
  • FTIR Spectroscopy : Confirm functional groups (e.g., C=O stretch at ~1680–1720 cm⁻¹ for the ethanone moiety) .
  • ¹H/¹³C NMR : Assign proton environments (e.g., aromatic protons at δ 7.1–8.3 ppm, imidazole protons at δ 5.5–6.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]⁺ ~380–400 m/z range) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • In vitro cytotoxicity assays (MTT/XTT) against cancer cell lines (e.g., HeLa, MCF-7) to screen for anti-cancer activity .
  • Enzyme inhibition studies (e.g., COX-2 for anti-inflammatory potential) using fluorometric or colorimetric substrates .
  • Antimicrobial disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yield and scalability?

  • Solvent-free synthesis : Reduces side reactions and purification complexity (e.g., Eaton’s reagent achieves >70% yield in fused heterocycle synthesis) .
  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂, FeCl₃) to accelerate cyclization steps .
  • Temperature gradients : Use microwave irradiation (80–120°C, 30–60 min) to enhance reaction kinetics .
  • Design of Experiments (DoE) : Apply factorial designs to identify critical variables (e.g., molar ratios, temperature) .

Q. How should researchers address contradictions in reported biological activity data for structurally similar compounds?

  • Meta-analysis of literature : Compare assay conditions (e.g., cell line specificity, IC₅₀ values) to identify variability sources .
  • Dose-response validation : Replicate studies with standardized protocols (e.g., fixed incubation times, controlled DMSO concentrations) .
  • Target specificity profiling : Use siRNA knockdown or CRISPR-Cas9 models to confirm mechanism of action (e.g., apoptosis vs. necrosis) .

Q. What computational strategies can predict this compound’s interactions with biological targets?

  • Molecular docking (AutoDock Vina) : Model binding to targets like EGFR or PARP using crystal structures (PDB IDs: 1M17, 3L3M) .
  • Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to correlate with antioxidant activity .
  • Molecular Dynamics (MD) simulations : Assess stability of ligand-protein complexes over 100-ns trajectories (GROMACS/AMBER) .

Methodological Framework for Research Design

Q. How to integrate environmental impact assessments into pharmacological studies?

  • Environmental fate analysis : Measure biodegradation (OECD 301F) and bioaccumulation (log Kₒw) to assess ecotoxicity .
  • Aquatic toxicity testing : Use Daphnia magna or zebrafish embryos (FET assay) to evaluate LC₅₀ values .

Q. What statistical models are appropriate for analyzing dose-dependent bioactivity data?

  • Non-linear regression (GraphPad Prism) : Fit sigmoidal curves to calculate IC₅₀/EC₅₀ values with 95% confidence intervals .
  • ANOVA with Tukey’s post-hoc test : Compare means across treatment groups (e.g., p < 0.05 for significance) .

Tables for Key Data Comparison

Q. Table 1: Synthetic Method Comparison

MethodYield (%)Time (h)Purity (%)Reference
Friedel-Crafts Acylation72498
Microwave-Assisted851.595
Conventional Reflux60890

Q. Table 2: Biological Activity Benchmarks

Assay TypeTargetIC₅₀ (µM)Reference
Cytotoxicity (HeLa)Cancer Cells12.3
COX-2 InhibitionInflammation8.7
Antibacterial (S. aureus)Gram-Positive25.4

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